![molecular formula C26H22ClN3O3S B2403826 [7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892279-48-0](/img/structure/B2403826.png)
[7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Overview
Description
The compound (4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chlorobenzylthio group: This step involves a nucleophilic substitution reaction where a thiol group is introduced to the core structure.
Addition of the 2-methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Final functionalization: The methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing apoptosis: In cancer cells through various signaling pathways.
Comparison with Similar Compounds
(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can be compared with similar compounds such as:
4,4’-Dichlorobenzophenone: Another compound with a chlorobenzyl group, but with different core structure and properties.
2-Chlorobenzoic acid: A simpler compound with a chlorobenzyl group, used in various chemical reactions.
(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol .
Biological Activity
The compound , designated as [7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological effects based on diverse research sources.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of a chlorophenyl group and a methoxyphenyl group suggests potential for interactions with various biological targets.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C27H23ClN4O3S |
Molecular Weight | 485.01 g/mol |
Key Functional Groups | Chlorophenyl, Methoxyphenyl, Sulfanyl |
Structural Class | Triazatricyclo compound |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chlorophenyl and methoxy groups can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Data
Enzyme Type | Inhibition Activity |
---|---|
Acetylcholinesterase (AChE) | Moderate to Strong |
Urease | Strong |
Cytotoxicity and Anticancer Properties
Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against HeLa cells (human cervical carcinoma) . This suggests a potential role in cancer therapeutics.
Table 3: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical Carcinoma) | 35.7 ± 4.46 |
3T3 (Mouse Fibroblast) | Moderate toxicity observed |
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds with similar structures have been reported to possess anti-inflammatory and antiproliferative effects . These activities could be attributed to their ability to modulate various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of synthesized derivatives found that modifications to the chlorophenyl group significantly enhanced activity against gram-positive bacteria .
- Cytotoxic Evaluation : Another investigation into the cytotoxic properties of related compounds revealed that specific structural modifications led to increased potency against HeLa cells .
- Enzyme Interaction Studies : Docking studies performed on similar triazatricyclo compounds indicated favorable interactions with target enzymes like AChE, suggesting a mechanism for their inhibitory effects .
Properties
IUPAC Name |
[7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-19(17(13-31)12-28-15)11-20-25(33-23)29-24(18-8-4-6-10-22(18)32-2)30-26(20)34-14-16-7-3-5-9-21(16)27/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHOTSHHVBNSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC=CC=C5Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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